molecular formula C39H27NO6 B3027188 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1239602-35-7

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))

Cat. No. B3027188
CAS RN: 1239602-35-7
M. Wt: 605.6
InChI Key: NWYGETXZXGDGKD-UHFFFAOYSA-N
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Description

4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)), also known as 4,4’,4’'-Nitrilotribenzoic acid , is a chemical compound with the molecular formula C21H15NO6 . It has a triangular structure with a triarylamine core and three aldehyde functional groups . The triarylamine core is electron rich, and the aldehyde groups condense with amines to form imine linkages in covalent organic frameworks (COFs) .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5- (pinacolboronato)benzaldehyde . The reaction was carried out using Pd(PPh3)4 as a catalyst and K2CO3 as a base in DMF/H2O .


Molecular Structure Analysis

The molecular structure of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) has been confirmed by molecular spectroscopy . It has a triangular structure with a triarylamine core and three aldehyde functional groups . The triarylamine core is electron rich, which may be interesting for energy storage and other electrochemical applications .


Chemical Reactions Analysis

The aldehyde groups of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) condense with amines to form imine linkages in covalent organic frameworks (COFs) . For example, a [3 + 4] condensation reaction forming imine linkages between triangular 4′,4′″,4′″″-nitrilotris ( [1,1′-biphenyl]-4-carbaldehyde) with rectangular 4,4′,4″,4′″- (ethene-1,1,2,2-tetrayl)tetraaniline gave COF-1 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Antibacterial agent 18” (4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) or tris(4’-carboxy-1,1’-biphenyl)amine), focusing on six unique applications:

Medical Applications: Antibacterial Treatments

Antibacterial agent 18 has shown significant potential in medical applications, particularly as an antibacterial treatment. Its ability to inhibit the growth of various bacterial strains makes it a promising candidate for developing new antibiotics. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, which are responsible for many common and severe infections .

Pharmaceutical Formulations: Drug Delivery Systems

In pharmaceutical formulations, Antibacterial agent 18 can be utilized in drug delivery systems. Its chemical structure allows it to be incorporated into nanoparticles or other delivery vehicles, enhancing the stability and bioavailability of drugs. This application is particularly valuable for targeting bacterial infections more effectively and reducing the required dosage of antibiotics .

Agricultural Applications: Crop Protection

Antibacterial agent 18 is also being explored for use in agriculture as a crop protection agent. Its antibacterial properties can help protect crops from bacterial diseases, which can significantly impact yield and quality. By incorporating this compound into agricultural sprays or coatings, farmers can reduce the reliance on traditional chemical pesticides, promoting more sustainable farming practices .

Food Industry: Food Preservation

In the food industry, Antibacterial agent 18 can be used as a food preservative. Its ability to inhibit bacterial growth can extend the shelf life of perishable products, ensuring food safety and reducing waste. This application is particularly important for preventing foodborne illnesses caused by bacterial contamination .

Environmental Applications: Water Treatment

Antibacterial agent 18 has potential applications in environmental science, particularly in water treatment. Its antibacterial properties can be harnessed to disinfect water, making it safe for drinking and other uses. This compound can be integrated into filtration systems or used in water treatment plants to control bacterial contamination .

Material Science: Antibacterial Coatings

In material science, Antibacterial agent 18 can be used to develop antibacterial coatings for various surfaces. These coatings can be applied to medical devices, hospital surfaces, and other high-touch areas to prevent the spread of infections. The compound’s effectiveness in reducing bacterial colonization makes it a valuable addition to infection control strategies .

Veterinary Medicine: Animal Health

In veterinary medicine, Antibacterial agent 18 can be used to treat bacterial infections in animals. Its broad-spectrum antibacterial activity makes it suitable for developing treatments for various animal diseases, improving animal health and reducing the spread of infections in livestock and pets.

These applications highlight the versatility and potential of Antibacterial agent 18 in various fields, from healthcare to agriculture and environmental science. Each application leverages the compound’s unique antibacterial properties to address specific challenges and improve outcomes in different sectors.

WHO Report on Antibacterial Agents Nanomaterial-based strategies in antimicrobial applications Antibacterial Agents: Chemistry, Mode of Action, Mechanisms of Resistance and Clinical Applications Special Issue Editorial: “Antibacterial Agents from Natural Sources”

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) is primarily through its role as a formyl functional ligand linker for COFs in applications of carbon dioxide adsorption, photocatalysts, and sensors .

, and its appearance as a yellow to orange powder/crystals . Its molecular weight is 557.64 g/mol .

Safety and Hazards

The safety and hazards of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) are not explicitly mentioned in the retrieved sources. It is always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) could involve its use in the construction of multinuclear complexes, as well as metal and covalent organic frameworks . It could also be used in the synthesis of the covalent organic frameworks to separate aromatic hydrocarbons . Furthermore, due to the presence of a triphenylamine core, this scaffold has an inherent redox center, which may be interesting for energy storage and other electrochemical applications .

properties

IUPAC Name

4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGETXZXGDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183073
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))

CAS RN

1239602-35-7
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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